molecular formula C9H7F3N2O B1412149 3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile CAS No. 1227578-50-8

3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile

Cat. No.: B1412149
CAS No.: 1227578-50-8
M. Wt: 216.16 g/mol
InChI Key: DGVWIFMUOGYMHA-UHFFFAOYSA-N
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Description

3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . This method involves the reaction of a trifluoromethyl pyridine derivative with other reagents under specific conditions to form the desired compound.

Industrial Production Methods: Industrial production of trifluoromethylpyridine derivatives, including 3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile, often involves large-scale chemical processes. These processes may include direct fluorination methods or the use of trichloromethyl-pyridine as a starting material . The choice of method depends on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce different functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring contribute to its binding affinity and reactivity with various biological molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: 3-Methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .

Properties

IUPAC Name

2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-15-7-2-3-8(9(10,11)12)14-6(7)4-5-13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVWIFMUOGYMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219442
Record name 3-Methoxy-6-(trifluoromethyl)-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227578-50-8
Record name 3-Methoxy-6-(trifluoromethyl)-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227578-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-6-(trifluoromethyl)-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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